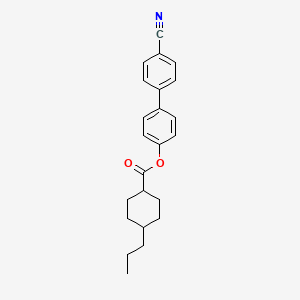

4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate

Description

Historical Development of Cyanobiphenyl-Based Liquid Crystal Materials

The historical trajectory of cyanobiphenyl-based liquid crystal materials begins with foundational discoveries in the mid-to-late 18th century, when liquid crystals were first identified as a distinct state of matter. However, the transformative period occurred in the early 1970s when George Gray at the University of Hull discovered the cyanobiphenyl liquid crystals, which possessed the correct properties for application in liquid crystal displays. This breakthrough represented a paradigm shift in liquid crystal research, as these materials demonstrated the stability and alignment characteristics necessary for practical display applications at room temperature.

The significance of Gray's work cannot be overstated, as his collaboration with the United Kingdom Royal Radar Establishment led to the discovery of cyanobiphenyl liquid crystals that exhibited optimal stability and alignment properties at room temperature. The pioneering synthesis of 4-Cyano-4'-pentylbiphenyl by Gray, Ken Harrison, and J.A. Nash in 1972 marked the first successful member of the cyanobiphenyls family. This compound underwent phase transitions from crystalline state to nematic state at 22.5°C and from nematic to isotropic state at 35.0°C, demonstrating the temperature-responsive properties essential for display applications.

The development of cyanobiphenyl materials catalyzed the establishment of the liquid crystal display industry through commercialization by a British consortium. The success of these materials stemmed from their unique combination of properties: appropriate temperature ranges for operation, excellent stability, and the ability to maintain desired orientational order under electrical field manipulation. The discovery process involved systematic exploration of molecular structures, with researchers recognizing that the cyanobiphenyl core provided an optimal balance between rigidity and flexibility necessary for liquid crystalline behavior.

Significance of 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate in Liquid Crystal Research

This compound occupies a distinctive position within liquid crystal research due to its sophisticated molecular architecture that combines proven design elements with enhanced functionality. The compound's structure incorporates the well-established cyanobiphenyl core, which provides the fundamental mesogenic properties, with a trans-4-propylcyclohexanecarboxylate substituent that modifies the overall molecular geometry and phase behavior. This structural combination creates a material that exhibits properties intermediate between traditional calamitic and more complex polycatenar systems, making it particularly valuable for understanding how molecular modifications influence mesomorphic behavior.

The research significance of this compound extends beyond its individual properties to its role in advancing fundamental understanding of structure-property relationships in liquid crystals. Studies have demonstrated that compounds incorporating cyclohexane rings with carboxylate linkages can exhibit enhanced clearing points and modified dielectric properties compared to simpler cyanobiphenyl derivatives. The trans-4-propylcyclohexanecarboxylate moiety introduces additional conformational flexibility while maintaining the overall rod-like molecular shape essential for liquid crystalline behavior.

Contemporary research has revealed that this compound class demonstrates remarkable versatility in phase behavior, with the ability to transition between different mesomorphic states depending on temperature and concentration conditions. The compound's polymorphic behavior under confined geometries has been particularly noteworthy, with studies showing the formation of metastable solid phases when confined in porous matrices. These observations have contributed to understanding how spatial constraints influence molecular organization and phase stability in liquid crystalline systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₅NO₂ | |

| Molecular Weight | 347.4 g/mol | |

| CAS Number | 67284-57-5 | |

| Density | 1.12 g/cm³ | |

| Physical Form | White powder/crystals |

Overview of Current Scientific Knowledge and Research Gaps

Current scientific understanding of this compound encompasses its fundamental physical properties, phase behavior, and potential applications, yet significant knowledge gaps remain in several critical areas. Recent investigations have focused on the compound's self-assembly behavior in multicomponent systems, particularly when combined with ionic liquids and biopolymeric matrices. These studies have revealed that the compound can form complex hierarchical structures that exhibit unique stimuli-responsive properties, expanding the potential applications beyond traditional display technologies.

The molecular self-organization properties of cyanobiphenyl-based compounds have emerged as a significant research frontier, with studies demonstrating that these materials can undergo dynamic sequences of phase transitions depending on environmental conditions. Research has shown that compounds in this family can exhibit unexpected optical textures and signal profiles when exposed to various volatile organic compounds, suggesting potential applications in chemical sensing technologies. Machine learning approaches have been applied to analyze the optical signatures generated by these materials, indicating the sophistication of their responsive behavior.

Despite these advances, substantial research gaps persist in understanding the fundamental mechanisms governing the compound's phase behavior under various conditions. The relationship between the specific trans-4-propylcyclohexanecarboxylate substituent and the overall liquid crystalline properties requires more detailed investigation. Additionally, the potential for incorporating this compound into emerging liquid crystal phases, such as the recently discovered ferroelectric nematic phase, represents an unexplored area with significant technological implications.

Contemporary research has also identified gaps in understanding the compound's behavior in confined geometries and its interactions with various substrate materials. The formation of metastable phases and their potential applications in advanced materials science requires systematic investigation. Furthermore, the development of hybrid materials incorporating this compound with other functional materials, such as those exhibiting aggregation-induced emission properties, represents a promising but underdeveloped research direction.

| Research Area | Current Knowledge Level | Key Gaps |

|---|---|---|

| Phase Behavior | Well-characterized basic phases | Limited understanding of confined geometry effects |

| Self-Assembly | Emerging understanding of multicomponent systems | Mechanistic details of hierarchical organization |

| Applications | Established in displays | Potential in sensing and advanced materials unexplored |

| Molecular Interactions | Basic structure-property relationships known | Detailed intermolecular interaction mechanisms unclear |

Propriétés

IUPAC Name |

[4-(4-cyanophenyl)phenyl] 4-propylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-17-4-10-21(11-5-17)23(25)26-22-14-12-20(13-15-22)19-8-6-18(16-24)7-9-19/h6-9,12-15,17,21H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEDSNAPDAXLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567459 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67284-57-5 | |

| Record name | 4'-Cyano[1,1'-biphenyl]-4-yl 4-propylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate, with the molecular formula and CAS number 67284-57-5, is a compound that has garnered interest in various fields of research, particularly in biological and environmental studies. This article explores its biological activity, including its mechanisms of action, potential applications, and relevant case studies.

- Molecular Weight : 347.4 g/mol

- IUPAC Name : [4-(4-cyanophenyl)phenyl] 4-propylcyclohexane-1-carboxylate

- Canonical SMILES : CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with cellular receptors and enzymes. Research indicates that this compound may exhibit:

- Antioxidant Properties : Studies suggest that it could scavenge free radicals, thereby reducing oxidative stress in cells.

- Anticancer Activity : Preliminary findings indicate potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapeutics.

- Neuroprotective Effects : Some research highlights its ability to protect neuronal cells from apoptosis.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Cytotoxicity against cancer cell lines | |

| Neuroprotective | Protection against neuronal apoptosis |

Case Studies

-

Antioxidant Study :

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed significant free radical scavenging activity, indicating its potential as a therapeutic agent for oxidative stress-related diseases. -

Anticancer Research :

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be within a promising range for further development as an anticancer drug. -

Neuroprotective Effects :

Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in reduced cell death and maintained mitochondrial function, suggesting its potential in neurodegenerative disease prevention.

Applications De Recherche Scientifique

Liquid Crystal Displays (LCDs)

One of the primary applications of 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate is in the formulation of liquid crystals for display technologies. The compound exhibits nematic liquid crystal properties, making it suitable for use in LCDs due to its ability to control light transmission through alignment changes in response to electric fields.

Key Characteristics :

- Exhibits a phase transition from crystalline to nematic state.

- Compatible with various substrates, enhancing display performance.

Antioxidant and Anticancer Research

Recent studies have highlighted the compound's potential as an antioxidant and anticancer agent. It has been shown to scavenge free radicals and induce apoptosis in cancer cell lines.

Biological Activity Data Table :

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals | |

| Anticancer | Cytotoxicity against breast cancer cell lines | |

| Neuroprotective | Protection against neuronal apoptosis |

Antioxidant Study

A study investigated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant free radical scavenging activity, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Anticancer Research

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values were determined to be within a promising range for further development as an anticancer drug.

Neuroprotective Effects

Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound resulted in reduced cell death and maintained mitochondrial function, suggesting its potential utility in neurodegenerative disease prevention.

Properties Relevant to Applications

The compound's chemical structure allows for specific interactions with cellular receptors and enzymes, enhancing its biological activity. Its ability to form liquid crystals makes it a candidate for advanced material applications in electronics.

Comparaison Avec Des Composés Similaires

Research Findings and Data Table

Table 1: Comparative Analysis of Key Compounds

*NTB: Twist-bend nematic phase inferred from analogous hydrogen-bonded dimers in .

Critical Analysis of Structural Effects

- Alkyl Chain Length : Propyl chains balance rigidity and flexibility, enabling NTB phases. Ethyl analogs favor smectic phases due to reduced steric effects, while longer chains (e.g., butyl) may suppress NTB .

- Substituent Position : Ethyl groups on the phenyl ring disrupt molecular linearity, reducing phase stability compared to cyclohexane-substituted analogs .

Méthodes De Préparation

Molecular Information

| Property | Value |

|---|---|

| Chemical Name | 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate |

| CAS Number | 67284-57-5 |

| Molecular Formula | C23H25NO2 |

| Molecular Weight | 347.45 g/mol |

| IUPAC Name | [4-(4-cyanophenyl)phenyl] 4-propylcyclohexane-1-carboxylate |

| Synonyms | 3CCE; 4-Cyanobiphenyl-4'-Trans-Propylcyclohexylcarboxylate |

| Structure | Biphenyl core with a cyano group and a trans-propylcyclohexanecarboxylate ester moiety |

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves an esterification reaction between 4'-hydroxy-4-cyanobiphenyl and trans-4-propylcyclohexanecarboxylic acid or its activated derivative. The following steps are commonly employed:

Stepwise Procedure

-

- The key step is the condensation of 4'-hydroxy-4-cyanobiphenyl with trans-4-propylcyclohexanecarboxylic acid, typically using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

Reaction Scheme

$$

\text{4'-hydroxy-4-cyanobiphenyl} + \text{trans-4-propylcyclohexanecarboxylic acid} \xrightarrow{\text{DCC, DMAP, solvent}} \text{this compound} + \text{By-products}

$$

Detailed Experimental Conditions

| Step | Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Synthesis of 4'-hydroxy-4-cyanobiphenyl | Suzuki coupling or nitrile substitution | 70–85% | Requires Pd catalyst |

| Synthesis of trans-4-propylcyclohexanecarboxylic acid | Alkylation of cyclohexanecarboxylic acid | 60–75% | Isomer separation needed |

| Esterification | DCC, DMAP, dichloromethane, RT, 12–24 h | 65–90% | Purification by chromatography or recrystallization |

Purification and Characterization

- Purification: The crude product is typically purified by column chromatography using silica gel and an appropriate eluent (e.g., hexane/ethyl acetate mixtures).

- Characterization: The final compound is characterized by NMR spectroscopy, mass spectrometry, IR spectroscopy, and HPLC to confirm purity and structure.

Data Table: Preparation Summary

| Step | Starting Material | Reagent(s) | Solvent | Catalyst | Yield (%) | Purification |

|---|---|---|---|---|---|---|

| Suzuki Coupling | 4-bromobiphenyl, cyano-phenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/water | — | 70–85 | Extraction, drying |

| Alkylation | Cyclohexanecarboxylic acid, propyl halide | NaH, DMF | DMF | — | 60–75 | Distillation, recrystallization |

| Esterification | 4'-hydroxy-4-cyanobiphenyl, trans-4-propylcyclohexanecarboxylic acid | DCC, DMAP | DCM or THF | DMAP | 65–90 | Chromatography |

Research Findings and Notes

- The esterification step is critical for achieving high purity, as incomplete reaction or side reactions can lead to impurities that affect the liquid crystal properties of the final product.

- The use of DCC and DMAP is standard for such esterifications, but alternative coupling agents (such as EDCI or carbonyldiimidazole) may be used to improve yields or reduce by-products, depending on the scale and specific requirements.

- Isomeric purity (trans vs. cis) of the cyclohexanecarboxylic acid is essential, as the liquid crystal properties are highly sensitive to stereochemistry.

- Final product purity above 98% (as determined by HPLC) is typically required for advanced material applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 4'-Cyanobiphenyl-4-yl trans-4-propylcyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via esterification reactions using acid catalysts. For example, cyclohexanone-4-carboxylic acid derivatives (similar to the precursor in ) can react with phenol derivatives under controlled acidic conditions. To optimize yield and purity, employ statistical design of experiments (DoE) to evaluate variables such as temperature, solvent polarity, and catalyst concentration. Reaction path search methods (e.g., quantum chemical calculations as in ) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How should researchers characterize the structural and thermal properties of this compound for liquid crystal applications?

- Methodological Answer : Use differential scanning calorimetry (DSC) to analyze phase transitions and polarized optical microscopy (POM) to observe liquid crystalline textures. For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with X-ray crystallography (as in ). The trans-4-propylcyclohexyl moiety () likely enhances mesogenic stability; compare thermal data with structurally analogous compounds (e.g., ethyl 4-(4-cyanophenyl)benzoate) to validate trends .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-property relationships for derivatives of this compound?

- Methodological Answer : Apply density functional theory (DFT) to calculate dipole moments, polarizabilities, and conformational energies of derivatives. For instance, compare the propylcyclohexyl moiety () with hexadecyloxy or chloro-substituted analogs () to assess how alkyl chain length or substituents affect liquid crystalline behavior. Pair computational results with experimental data (e.g., XRD in ) to reconcile discrepancies in mesophase stability or reactivity .

Q. What advanced techniques are suitable for studying molecular interactions in mixtures containing this compound?

- Methodological Answer : Use neutron scattering or fluorescence anisotropy to probe intermolecular interactions in liquid crystal mixtures. For dynamic behavior, employ time-resolved Fourier-transform infrared spectroscopy (TR-FTIR) to monitor ester group reorientation. Cross-validate findings with molecular dynamics (MD) simulations, parameterized using quantum mechanical data (as in ’s reaction path methods) .

Q. How can researchers design experiments to optimize enantiomeric purity in chiral derivatives of this compound?

- Methodological Answer : Implement chiral chromatography (HPLC with polysaccharide-based columns) to separate enantiomers. For asymmetric synthesis, screen chiral catalysts (e.g., BINOL-derived phosphoric acids) using high-throughput experimentation (HTE). Analyze enantiomeric excess (ee) via circular dichroism (CD) spectroscopy. Statistical DoE () can identify optimal catalyst-substrate ratios and solvent systems .

Methodological Frameworks

Q. What statistical approaches are effective for analyzing contradictory data in structure-activity studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to datasets combining synthetic, spectroscopic, and application-specific data (e.g., liquid crystal transition temperatures). For reproducibility, use bootstrap resampling to assess confidence intervals. highlights DoE’s role in minimizing experimental noise, which is critical when resolving outliers in structure-property datasets .

Q. How can machine learning (ML) accelerate the discovery of novel derivatives with tailored properties?

- Methodological Answer : Train ML models on PubChem-derived datasets () to predict mesophase behavior or reactivity. Features might include molecular descriptors (e.g., logP, topological surface area) and synthetic parameters. Validate predictions with small-scale combinatorial libraries. ICReDD’s feedback loop () exemplifies integrating ML with experimental validation to refine reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.